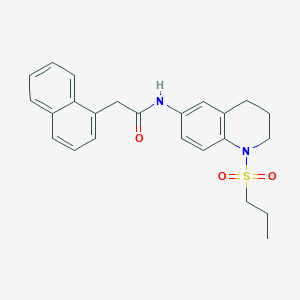
2-(naphthalen-1-yl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(naphthalen-1-yl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C24H26N2O3S and its molecular weight is 422.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Naphthalen-1-yl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS Number: 955777-21-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C24H26N2O3S
- Molecular Weight : 422.54 g/mol
- IUPAC Name : 2-naphthalen-1-yl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Synthesis
The synthesis of this compound typically involves the coupling of naphthalene derivatives with tetrahydroquinoline structures, often utilizing sulfonylation techniques to introduce the propylsulfonyl group. The synthetic routes have been optimized for yield and purity, ensuring that the final product retains its desired biological activity.
Antiproliferative Effects
Research has indicated that compounds structurally similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : NPC-TW01 (nasopharyngeal carcinoma), H661 (lung carcinoma), Hep3B (hepatoma), A498 (renal carcinoma), MKN45 (gastric cancer).
- Notable Findings : A related compound demonstrated an IC50 value of 0.6 μM against NPC-TW01 cells, indicating strong cytotoxic effects without affecting peripheral blood mononuclear cells at concentrations up to 50 μM .
| Compound | Cell Line | IC50 (μM) | Specificity |
|---|---|---|---|
| Compound 18 | NPC-TW01 | 0.6 | High |
| Compound X | H661 | - | - |
| Compound Y | Hep3B | - | - |
The mechanism by which this compound exerts its antiproliferative effects appears to involve:
- Cell Cycle Arrest : Studies indicate that treatment with similar compounds leads to altered cell division and accumulation in the S phase of the cell cycle.
- Selective Cytotoxicity : The compound shows preferential toxicity towards cancer cells while sparing normal cells, suggesting a targeted mechanism that could minimize side effects in therapeutic applications.
Case Studies
A detailed study evaluated the biological activity of various derivatives of naphthalene-based acetamides. The findings highlighted that modifications in the sulfonamide moiety significantly influenced the potency and selectivity against different cancer types .
Example Case Study
In a comparative analysis involving multiple derivatives:
- Objective : Assess the impact of structural variations on biological activity.
- Results : Certain modifications led to increased selectivity for nNOS over eNOS and iNOS isoforms, which are crucial for developing anti-inflammatory drugs.
Propiedades
IUPAC Name |
2-naphthalen-1-yl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-2-15-30(28,29)26-14-6-10-20-16-21(12-13-23(20)26)25-24(27)17-19-9-5-8-18-7-3-4-11-22(18)19/h3-5,7-9,11-13,16H,2,6,10,14-15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXGRAXVIVYYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














